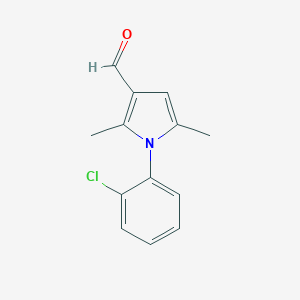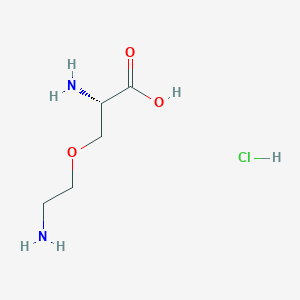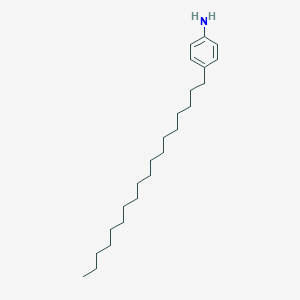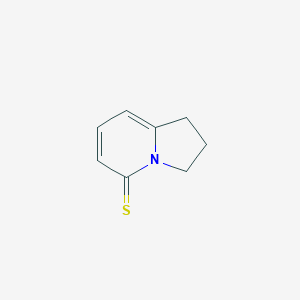
2,3-Dihydroindolizine-5(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindolizine-5(1H)-thione is a heterocyclic compound that has gained significant interest in recent years due to its potential applications in various fields of research, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an attractive target for synthesis and investigation.
作用機序
The mechanism of action of 2,3-Dihydroindolizine-5(1H)-thione in its various applications is not fully understood. However, it is believed that the compound interacts with specific targets in cells or enzymes, leading to the observed biological effects. For example, in cancer cells, 2,3-Dihydroindolizine-5(1H)-thione has been shown to induce apoptosis and inhibit cell proliferation by interacting with specific signaling pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione depend on the specific application and target. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In antiviral and antibacterial applications, it has been shown to inhibit viral and bacterial replication. In catalysis, it has been shown to promote various organic transformations. However, further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dihydroindolizine-5(1H)-thione.
実験室実験の利点と制限
The advantages of using 2,3-Dihydroindolizine-5(1H)-thione in lab experiments include its unique structure, high yields of synthesis, and potential applications in various fields of research. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2,3-Dihydroindolizine-5(1H)-thione. One direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, the synthesis of novel derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents could lead to the discovery of new compounds with unique properties and potential applications.
合成法
The synthesis of 2,3-Dihydroindolizine-5(1H)-thione can be achieved through various methods, including cyclization of N-methyl-N-phenylthiourea with 2-bromoacetaldehyde, reaction of 1,3-diketones with thiourea, and condensation of 2-aminobenzothiazole with α,β-unsaturated ketones. However, the most efficient method involves the reaction of α,β-unsaturated ketones with thiourea in the presence of a base. This method produces high yields of the compound and allows for the synthesis of various derivatives of 2,3-Dihydroindolizine-5(1H)-thione with different substituents.
科学的研究の応用
2,3-Dihydroindolizine-5(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst for various organic transformations. The unique structural features of 2,3-Dihydroindolizine-5(1H)-thione make it an attractive target for further research in these areas.
特性
CAS番号 |
113885-14-6 |
|---|---|
製品名 |
2,3-Dihydroindolizine-5(1H)-thione |
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC名 |
2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C8H9NS/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2 |
InChIキー |
LFOVHGLKDGUSEF-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC(=S)N2C1 |
正規SMILES |
C1CC2=CC=CC(=S)N2C1 |
同義語 |
5(1H)-Indolizinethione, 2,3-dihydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



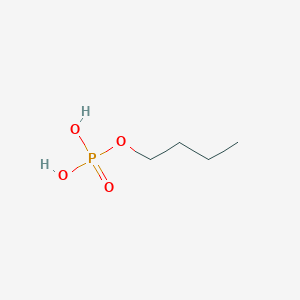
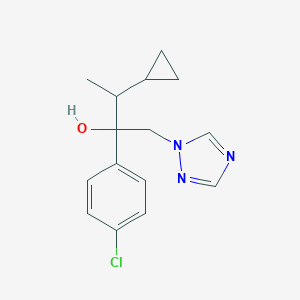

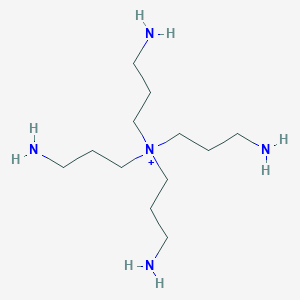
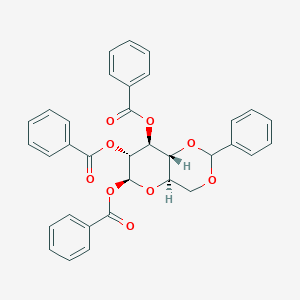
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
